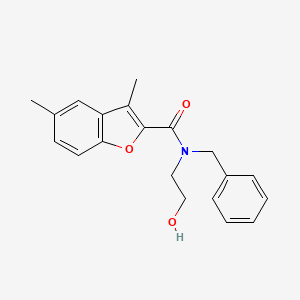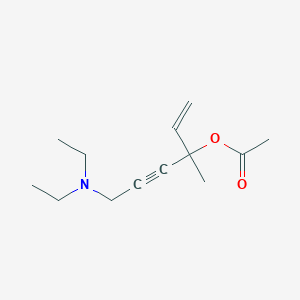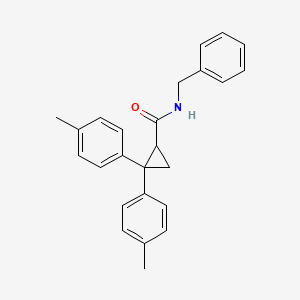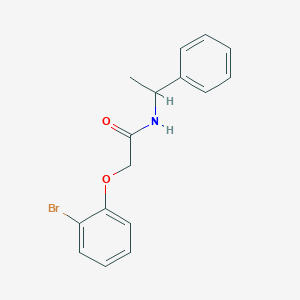
N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide, also known as BHDMBF, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule is a benzofuran derivative, which is a class of compounds known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. BHDMBF has been shown to possess several pharmacological properties, including anti-inflammatory, antitumor, and neuroprotective effects.
Mecanismo De Acción
The exact mechanism of action of N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in cells. For example, N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in antioxidant defense and cellular detoxification. N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide can also inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has several biochemical and physiological effects. It can reduce oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide can also modulate the levels of various neurotransmitters, such as dopamine and serotonin, and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide in lab experiments is its high potency and selectivity. It can inhibit the growth of cancer cells at low concentrations and has minimal toxicity to normal cells. However, one of the limitations of using N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide. One area of interest is its potential use as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials.
Another area of research is its potential use as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has shown promising results in animal models of these diseases, and further studies are needed to determine its potential therapeutic value.
In addition, N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has been shown to possess anti-inflammatory properties, and further studies are needed to determine its potential use as an anti-inflammatory agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a promising chemical compound with potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory diseases. Its high potency and selectivity make it an attractive candidate for further research and development. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials.
Métodos De Síntesis
The synthesis of N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide involves the reaction of 3,5-dimethylsalicylic acid with benzyl chloride to form 3,5-dimethylbenzyl salicylate, which is then reacted with ethylene oxide to form N-benzyl-N-(2-hydroxyethyl)-3,5-dimethylbenzofuran-2-carboxamide. This reaction is catalyzed by potassium carbonate in dimethylformamide. The final product, N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide, is obtained by the hydrolysis of N-benzyl-N-(2-hydroxyethyl)-3,5-dimethylbenzofuran-2-carboxamide using hydrochloric acid.
Aplicaciones Científicas De Investigación
N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its anticancer activity. Several studies have shown that N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide can inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. It does so by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.
N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has also been shown to possess anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and reduce inflammation in animal models of inflammatory diseases.
In addition, N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has been shown to have neuroprotective effects. It can protect neurons from oxidative stress and reduce the damage caused by ischemia/reperfusion injury in animal models of stroke.
Propiedades
IUPAC Name |
N-benzyl-N-(2-hydroxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-14-8-9-18-17(12-14)15(2)19(24-18)20(23)21(10-11-22)13-16-6-4-3-5-7-16/h3-9,12,22H,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYKDDWENLYQNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)N(CCO)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-difluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5168214.png)
![3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5168218.png)

![4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)morpholine](/img/structure/B5168243.png)
![methyl [5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]acetate](/img/structure/B5168248.png)


![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5168264.png)


![methyl 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5168286.png)

![2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5168311.png)